molecular formula C13H16BrNO4 B2836673 2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methoxybenzamide CAS No. 1916723-24-4

2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methoxybenzamide

Cat. No. B2836673
CAS RN: 1916723-24-4
M. Wt: 330.178
InChI Key: MAFQIALOXCVLIY-UHFFFAOYSA-N
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Description

2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives with substitutions that include bromo, methoxy, and other functional groups has shown promising results for photodynamic therapy (PDT), particularly in the treatment of cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are crucial for Type II photosensitizers used in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antidopaminergic Agents

Substituted benzamides, including those with bromo and methoxy groups, have been studied for their potential as antipsychotic agents due to their antidopaminergic properties. These compounds have shown efficacy in vitro and in vivo, suggesting their potential utility in exploring dopamine D-2 mediated responses and for receptor binding studies (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antibacterial Properties

Compounds with bromophenol structures, similar in functional group positioning to the compound , have been isolated from marine algae and shown to exhibit antibacterial activities. This research underscores the potential of such compounds in developing new antibacterial agents, particularly against resistant strains of bacteria (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

properties

IUPAC Name

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-18-9-2-3-11(14)10(6-9)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFQIALOXCVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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